Praseodymium boride

Descripción general

Descripción

Praseodymium boride is a compound of praseodymium, a rare earth element, and boron . Praseodymium is a soft, silver-grey metal that belongs to the lanthanides group . It has a relatively low melting point and boiling point, and it is highly ductile . Boron, on the other hand, is found to alloy with almost all metals in the periodic table to form intermetallic borides .

Synthesis Analysis

Intermetallic borides, such as praseodymium boride, are a large family of inorganic solids with rich bonding schemes and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability . The synthesis of phase-pure, well-defined intermetallic borides is a recent development, most of which are suitable for catalytic studies .Molecular Structure Analysis

The structural features of intermetallic borides emphasize the covalent linkage patterns of boron atoms in them . The polymorphic transitions occur due to rotation of RE (BH4)6 octahedra without breaking or forming chemical bonds . Structural DFT optimization reveals the decreasing stability of α-Pr (BH4)3 > β-Pr (BH4)3 > r-Pr (BH4)3 .Chemical Reactions Analysis

Intermetallic borides have been found to be active in various chemical reactions, such as hydrogenation of different compounds . Praseodymium, as an electropositive element, reacts slowly with cold water and quite quickly with hot water to form praseodymium(III) hydroxide . It also reacts with all the stable halogens to form trihalides .Physical And Chemical Properties Analysis

Praseodymium is a soft, silver-grey metal with a relatively low melting point (931°C) and boiling point (3130°C) . It has a low density of 6.77g/cm3 and is highly ductile . Praseodymium primarily exhibits an oxidation state of +3, but it can occasionally be found in the +4 state .Aplicaciones Científicas De Investigación

Synthesis and Properties : A novel method for synthesizing praseodymium hexaboride through borothermic reduction of oxides enhanced by electron beam bombardment was developed. This method enables a pure phase production in a short time and at high temperatures, without the need for further purification (Latini, Pascasio, & Gozzi, 2002).

Medical Applications : Praseodymium boride thin films have potential applications in brachytherapy, a form of radiotherapy. Using praseodymium complexes as volatile carriers for Actinium-225, these films can be used as radioactive implants for cancer treatment (Daly, Bellott, McAlister, Horwitz, & Girolami, 2022).

Crystallography and Magnetic Properties : The compound Pr21M16Te6B30, synthesized using praseodymium, exhibits complex crystal structures with magnetic properties. These structures have potential applications in magnetic and electronic devices (Engstrand, Wei, Baumbach, Xin, & Latturner, 2020).

Nanotechnology : Praseodymium hexaboride nanowires, synthesized using a self-catalyst method, have been shown to have exceptional field-emission properties. These nanowires could be used in nanoscale electronic devices (Xu, Chen, Zhao, Zou, & Ding, 2007).

Material Science : Research on borides, including praseodymium borides, highlights their potential applications due to their varied material properties. The rich crystal chemistry of borides like praseodymium boride makes them suitable for diverse applications (Akopov, Yeung, & Kaner, 2017).

Electrochemical Applications : Electrodeposition of praseodymium oxide on diamond electrodes has been explored for electrochemical applications, leveraging the catalytic properties of praseodymium boride (Sawangphruk & Foord, 2010).

Corrosion Inhibition : Praseodymium 4-hydroxycinnamate, involving praseodymium, has been studied as a corrosion inhibitor for steel in various solutions, suggesting potential protective applications of praseodymium compounds in industrial settings (Nam, Somers, Mathesh, Seter, Hinton, Forsyth, & Tan, 2014).

Permanent Magnet Materials : Ternary iron-praseodymium-boron alloys, which include praseodymium boride, have been identified as high-performance permanent magnets, suitable for various technological applications (Stadelmaier, El-Masry, & Cheng, 1983).

Fuel Cell Technology : Pt-PrO2-x electrocatalysts deposited on diamond electrodes, involving praseodymium, have been researched for methanol oxidation in fuel cells, demonstrating the potential of praseodymium compounds in energy applications (Chen, Hu, & Foord, 2012).

Direcciones Futuras

The future of praseodymium boride lies in its potential applications in the transition to a green economy due to its essential role in permanent magnet applications such as in electric motors and generators . The remaining challenges and future developments of boride synthesis and catalytic applications are also being explored .

Propiedades

IUPAC Name |

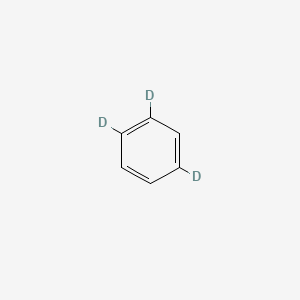

praseodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Pr/c1-2-5(1)3-4(5)6(1,2)3;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLCQVPANRZWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Pr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Pr-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium boride | |

CAS RN |

12008-27-4 | |

| Record name | Praseodymium boride (PrB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.